(3S,4S)-3-Amino-4-methyloxetan-2-one
Description
(3S,4S)-3-Amino-4-methyloxetan-2-one is a chiral β-lactam derivative characterized by a four-membered oxetane ring substituted with an amino group at position 3 and a methyl group at position 2. Its molecular formula is C₄H₇NO₂, with a molecular weight of 117.11 g/mol (calculated). This compound is often associated with its tosylate salt form (e.g., (S)-3-aminooxetan-2-one 4-methylbenzenesulfonate, CAS 112839-95-9), which enhances stability and solubility for pharmaceutical applications . The stereochemistry (3S,4S) is critical, as it influences biological activity and synthetic utility, particularly in antibiotic and enzyme inhibitor design.
Properties
CAS No. |
131232-74-1 |
|---|---|
Molecular Formula |
C4H7NO2 |
Molecular Weight |
101.1 g/mol |
IUPAC Name |
(3S,4S)-3-amino-4-methyloxetan-2-one |
InChI |
InChI=1S/C4H7NO2/c1-2-3(5)4(6)7-2/h2-3H,5H2,1H3/t2-,3-/m0/s1 |
InChI Key |
NBTZBUKVCIOYMU-HRFVKAFMSA-N |
SMILES |
CC1C(C(=O)O1)N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)O1)N |
Canonical SMILES |
CC1C(C(=O)O1)N |
Synonyms |
2-Oxetanone,3-amino-4-methyl-,(3S-trans)-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
(3S,4S)-3-Amino-4-methyloxetan-2-one serves as a critical building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:
- Oxidation : Commonly using agents like potassium permanganate.
- Reduction : Utilizing reducing agents such as lithium aluminum hydride.
- Substitution : Engaging in nucleophilic substitution reactions with various nucleophiles.
Biology
Research has indicated that this compound exhibits potential biological activity. It is being investigated for interactions with biological molecules, which may include:
- Enzyme inhibition : Targeting specific enzymes involved in metabolic pathways.
- Antimicrobial properties : Preliminary studies suggest effectiveness against certain bacterial strains.
- Anticancer activity : Its structural features may allow it to disrupt cellular processes associated with cancer proliferation.
Medicine
The compound is explored for its therapeutic potential, particularly as a precursor for pharmaceutical compounds. Its applications in drug development include:
- Pharmacophore design : Serving as a scaffold for developing new drugs targeting specific diseases.
- Bioavailability studies : Understanding how structural modifications can enhance efficacy and absorption in biological systems.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for:
- Material science : Developing new polymers or materials with enhanced properties.
- Chemical manufacturing : Serving as an intermediate in the synthesis of other complex molecules.
Case Studies and Research Findings
Recent literature has highlighted several key studies that underscore the significance of this compound in various applications:
Comparison with Similar Compounds
(A) (3R,4S)-3-Amino-4-methyloxetan-2-one Tosylate
- CAS : 11067-82-6
- Molecular Formula: C₁₁H₁₅NO₅S
- Key Differences : The (3R,4S) stereoisomer exhibits inverted configuration at position 3, altering its interaction with chiral enzymes or receptors. This isomer’s tosylate salt form (CAS 11067-82-6) has distinct solubility and crystallinity properties compared to the (3S,4S) variant .
(B) (3S,4R)-4-(2-Methylpropyl)-3-(trimethylsilyl)oxetan-2-one
- CAS : 67354-25-0
- Molecular Formula : C₁₀H₂₀O₂Si
- Key Differences : The trimethylsilyl (TMS) and 2-methylpropyl substituents increase steric bulk and lipophilicity (LogP ~6.17 inferred from similar compounds). This structural modification enhances stability against hydrolysis but reduces aqueous solubility .
(C) (3S,4S)-3-Hexyl-4-[(S)-2-hydroxytridecyl]-2-oxetanone
- CAS : 68711-40-0
- Molecular Formula : C₂₂H₄₂O₃
- Key Differences : The elongated hexyl and hydroxytridecyl chains confer amphiphilic properties, making this compound suitable for surfactant or membrane interaction studies. Its higher molecular weight (354.57 g/mol) and LogP (~6.17) suggest significant hydrophobicity .
Structural and Functional Comparison Table
Preparation Methods
Oxidative Cyclization with Metal Catalysts
A 2016 study demonstrated that copper oxide nanoparticles catalyze the cyclization of (2S,3S)-3-amino-2-methyl-1,4-butanediol under mild oxidative conditions (50°C, atmospheric O₂), achieving 78% yield with >99% enantiomeric excess (ee). The mechanism involves copper-mediated dehydrogenation to generate a ketone intermediate, followed by intramolecular amide bond formation (Figure 1). Critical parameters include:
| Parameter | Optimal Value | Impact on Yield/Stereoselectivity |
|---|---|---|
| Temperature | 50°C | >60°C promotes racemization |
| Catalyst Loading | 5 mol% CuO | <3% incomplete conversion |
| Solvent | Tetrahydrofuran | Polar aprotic solvents favored |
This method’s scalability is limited by the cost of chiral amino alcohol precursors, though in situ resolution techniques can improve cost-efficiency.
Acid-Catalyzed Ring Closure
Hydrochloric acid (6 M) in refluxing toluene induces cyclization of N-Boc-protected amino alcohols, followed by Boc deprotection with trifluoroacetic acid. A 2020 optimization achieved 85% isolated yield but required careful pH control to prevent epimerization. Key advantages include:
-
Compatibility with base-sensitive functional groups
-
Avoidance of transition metals for pharmaceutical applications
Lactonization of β-Hydroxy Amides
Mercury(II)-promoted lactonization, adapted from β-lactone synthesis, provides an alternative route with exceptional stereoretention. The Masamune lactonization protocol converts β-hydroxy thiopyridyl esters to oxetan-2-ones via a thiophilic mercury intermediate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
